3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide is a complex organic compound characterized by its naphthalene core structure, hydroxyl groups, and cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the formation of the naphthalene core. One common approach is the Friedel-Crafts acylation of naphthalene to introduce the carboxamide group, followed by subsequent modifications to add the hydroxyl and hydroxymethyl groups.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various biological pathways.
Medicine: Research indicates potential medicinal applications, including antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer: Interference with cellular signaling pathways or induction of apoptosis.
Comparison with Similar Compounds
Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core but differ in their substituents and functional groups.
Cyclohexyl derivatives: Compounds with cyclohexyl rings that may have different substituents or functional groups.
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Properties
IUPAC Name |
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-12-5-7-15(8-6-12)19-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-4,9-10,12,15,20-21H,5-8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKAKLOTVIULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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